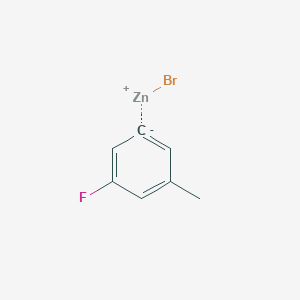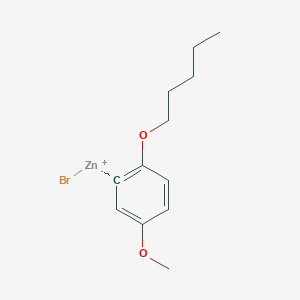
(5-Methoxy-2-(n-pentyloxy)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy and pentyloxy groups on the phenyl ring enhances its reactivity and selectivity in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 5-methoxy-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to enhance the efficiency of the reaction. The use of high-purity reagents and stringent control of reaction conditions are crucial for the large-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The organozinc compound can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound formed by the coupling of the organozinc reagent with an aryl halide.
Aplicaciones Científicas De Investigación
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with transition metal catalysts. This process facilitates the formation of carbon-carbon bonds, which is essential in various synthetic applications. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which mediate the coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (5-methoxy-2-(n-pentyloxy)phenyl)zinc chloride
- (5-methoxy-2-(n-pentyloxy)phenyl)zinc iodide
- (5-methoxy-2-(n-pentyloxy)phenyl)zinc fluoride
Uniqueness
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity and selectivity in cross-coupling reactions. The presence of the bromide ion enhances its nucleophilicity compared to other halides, making it more effective in certain synthetic applications. Additionally, the methoxy and pentyloxy groups on the phenyl ring provide steric and electronic effects that further influence its reactivity.
Propiedades
Fórmula molecular |
C12H17BrO2Zn |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-3-4-5-10-14-12-8-6-11(13-2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NDUTWMVXJITXGL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCOC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



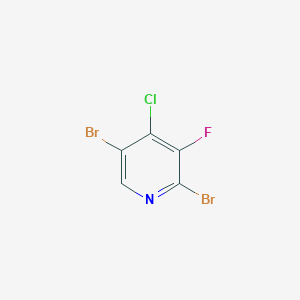
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
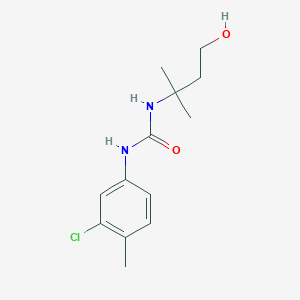
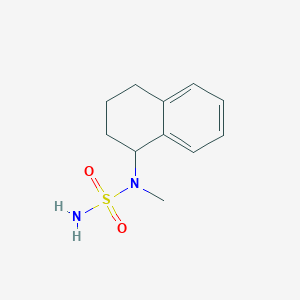
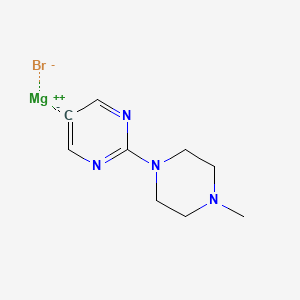
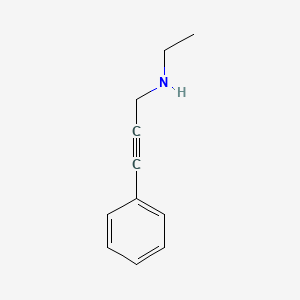

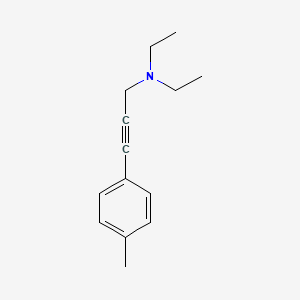
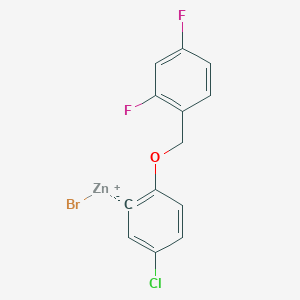
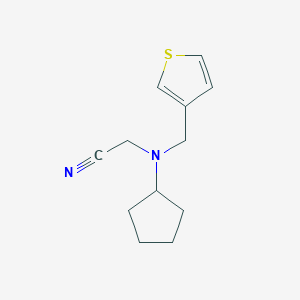
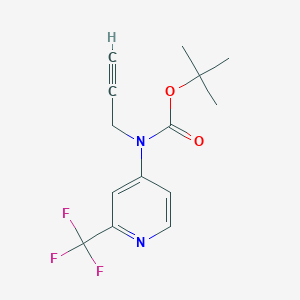
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
